molecular formula C9H20N2O B143324 N,N'-Dibutylurea CAS No. 1792-17-2

N,N'-Dibutylurea

Cat. No.: B143324
CAS No.: 1792-17-2
M. Wt: 172.27 g/mol
InChI Key: AQSQFWLMFCKKMG-UHFFFAOYSA-N
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Description

N,N’-Dibutylurea is an organic compound with the molecular formula C₉H₂₀N₂O. It is a derivative of urea, where the hydrogen atoms of the amino groups are replaced by butyl groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibutylurea can be synthesized through the reaction of butylamine with carbon dioxide under high pressure conditions. The reaction typically involves the use of a catalyst such as triphenylantimony oxide and phosphorus pentasulfide in a stainless steel reactor. The reaction is carried out at elevated temperatures (around 80°C) and pressures (approximately 4.9 MPa). After the reaction, the product is purified through recrystallization from ligroin .

Industrial Production Methods: In industrial settings, N,N’-Dibutylurea is often produced as a byproduct of the degradation of benomyl, a fungicide. The degradation process involves the hydrolysis of butyl isocyanate, which reacts with butylamine to form N,N’-Dibutylurea .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibutylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.

Major Products Formed:

Scientific Research Applications

N,N’-Dibutylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its role as a degradation product of agricultural chemicals.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dibutylurea involves its interaction with various molecular targets. In biological systems, it is known to be readily degraded by soil microorganisms, which prevents its accumulation in agricultural soils. The degradation process involves the hydrolysis of the compound, leading to the formation of butylamine and carbon dioxide .

Comparison with Similar Compounds

    N,N’-Dimethylurea: Similar structure but with methyl groups instead of butyl groups.

    N,N’-Diethylurea: Similar structure but with ethyl groups instead of butyl groups.

    N,N’-Diphenylurea: Similar structure but with phenyl groups instead of butyl groups.

Uniqueness: N,N’-Dibutylurea is unique due to its specific butyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in certain industrial and agricultural applications .

Properties

IUPAC Name

1,3-dibutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSQFWLMFCKKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042188
Record name N,N'-Dibutylurea
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792-17-2
Record name Dibutylurea
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Record name N,N'-Dibutylurea
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Record name Urea,N'-dibutyl-
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Record name N,N'-Dibutylurea
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Record name 1,3-dibutylurea
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Record name N,N'-DIBUTYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N,N'-Dibutylurea and how is it formed?

A1: this compound (DBU), also known as 1,3-dibutylurea, is a symmetrical urea derivative formed as a degradation product of the fungicide benomyl. Benomyl breaks down into n-butyl isocyanate (BIC), which further reacts with water to produce DBU. [, ]

Q2: How does DBU affect photosynthesis at a molecular level?

A3: Research suggests that DBU acts as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain, hindering processes like oxygen evolution, ferricyanide reduction, and NADP reduction. [] The potential site of action is believed to be on the reducing side of the QB protein complex within PSII. []

Q3: How persistent is DBU in soil?

A4: Studies indicate that DBU degradation in soil is primarily driven by microbial activity. [, ] The half-life of DBU in various soils, under different temperature and moisture conditions, typically ranges from a few days to a few weeks. [, ] This suggests that long-term persistence of DBU in soil is unlikely.

Q4: Does repeated application of benomyl lead to DBU accumulation in soil?

A5: Research shows that while repeated application of DBU can accelerate its degradation in some soils, it does not necessarily lead to accumulation. [] Even at high concentrations, a significant percentage of DBU is mineralized by soil microorganisms. []

Q5: What factors influence the formation of DBU in benomyl formulations?

A6: Temperature and humidity play a significant role in DBU formation within benomyl formulations. [] Elevated temperatures and humidity can accelerate benomyl degradation, leading to increased BIC release and subsequent DBU formation. [, ] The formulation type also plays a role, with dry flowable formulations exhibiting higher DBU formation rates under specific conditions. []

Q6: Are there alternative methods for synthesizing DBU that don't involve benomyl degradation?

A7: Yes, DBU can be synthesized using Penicillium expansum lipase immobilized on magnetic Fe3O4–polymer hybrid hollow nanoparticles as a catalyst. This method utilizes ethylene carbonate and butylamine as starting materials and has shown promising results in terms of yield and catalyst reusability. []

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